molecular formula C9H13BF3KSi B13488015 Potassium trifluoro(4-(trimethylsilyl)phenyl)borate

Potassium trifluoro(4-(trimethylsilyl)phenyl)borate

Cat. No.: B13488015
M. Wt: 256.19 g/mol
InChI Key: WWXQWLRROYBNAW-UHFFFAOYSA-N
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Description

Potassium trifluoro[4-(trimethylsilyl)phenyl]boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[4-(trimethylsilyl)phenyl]boranuide typically involves the reaction of 4-(trimethylsilyl)phenylboronic acid with potassium fluoride and a fluorinating agent such as tetrafluoroboric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of potassium trifluoro[4-(trimethylsilyl)phenyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[4-(trimethylsilyl)phenyl]boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: It can be reduced to form borohydrides or other reduced boron species.

    Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.

Major Products

The major products formed from these reactions include boronic acids, boronic esters, borohydrides, and various substituted boron compounds.

Scientific Research Applications

Chemistry

In chemistry, potassium trifluoro[4-(trimethylsilyl)phenyl]boranuide is widely used in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds, making it essential for the synthesis of complex organic molecules.

Biology

In biological research, this compound is used as a labeling reagent for the detection of biomolecules. Its stability and reactivity make it suitable for tagging proteins and nucleic acids.

Medicine

In medicine, potassium trifluoro[4-(trimethylsilyl)phenyl]boranuide is explored for its potential in drug development. It serves as a building block for the synthesis of boron-containing drugs, which have shown promise in treating various diseases.

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique properties enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of potassium trifluoro[4-(trimethylsilyl)phenyl]boranuide involves its ability to form stable complexes with various substrates. The trifluoroborate group acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This interaction is crucial in cross-coupling reactions, where the compound serves as a catalyst or reagent to form new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-(trifluoromethyl)phenyltrifluoroborate
  • Potassium 4-methylphenyltrifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate

Uniqueness

Potassium trifluoro[4-(trimethylsilyl)phenyl]boranuide stands out due to the presence of the trimethylsilyl group, which imparts unique steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its counterparts. Additionally, its stability under various conditions makes it a preferred choice in both research and industrial applications.

Properties

Molecular Formula

C9H13BF3KSi

Molecular Weight

256.19 g/mol

IUPAC Name

potassium;trifluoro-(4-trimethylsilylphenyl)boranuide

InChI

InChI=1S/C9H13BF3Si.K/c1-14(2,3)9-6-4-8(5-7-9)10(11,12)13;/h4-7H,1-3H3;/q-1;+1

InChI Key

WWXQWLRROYBNAW-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)[Si](C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

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